1-(4-Trifluoromethoxyphenoxy)-2-propanone

Lipophilicity Drug Design ADME

1-(4-Trifluoromethoxyphenoxy)-2-propanone (CAS 1060803-04-4, molecular formula C₁₀H₉F₃O₃, molecular weight 234.17 g/mol) is an aromatic ketone featuring a para-trifluoromethoxyphenoxy moiety linked to an acetone group via an ether bridge. This compound belongs to the class of trifluoromethoxy-substituted aryl ketones, which are recognized in medicinal and synthetic chemistry for their enhanced metabolic stability and distinct lipophilicity conferred by the –OCF₃ group.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Cat. No. B12631355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethoxyphenoxy)-2-propanone
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C10H9F3O3/c1-7(14)6-15-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3
InChIKeyVKSWRWPSJOFFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Trifluoromethoxyphenoxy)-2-propanone: A Structurally Distinct Trifluoromethoxy-Aryl Ketone Building Block with Differentiated Physicochemical Properties for Synthetic Chemistry Procurement


1-(4-Trifluoromethoxyphenoxy)-2-propanone (CAS 1060803-04-4, molecular formula C₁₀H₉F₃O₃, molecular weight 234.17 g/mol) is an aromatic ketone featuring a para-trifluoromethoxyphenoxy moiety linked to an acetone group via an ether bridge . This compound belongs to the class of trifluoromethoxy-substituted aryl ketones, which are recognized in medicinal and synthetic chemistry for their enhanced metabolic stability and distinct lipophilicity conferred by the –OCF₃ group [1]. Unlike its direct carbon-linked analogs that lack the phenoxy ether oxygen, this building block offers a unique spatial and electronic profile that influences downstream reactivity and molecular recognition in both small-molecule synthesis and fragment-based drug discovery campaigns.

Why 1-(4-Trifluoromethoxyphenoxy)-2-propanone Cannot Be Simply Replaced by 4-(Trifluoromethoxy)phenylacetone or Other In-Class Analogs


The presence of the phenoxy ether bridge (–O–CH₂–C(O)CH₃) in 1-(4-trifluoromethoxyphenoxy)-2-propanone fundamentally distinguishes it from the carbon-linked analog 1-(4-trifluoromethoxyphenyl)-2-propanone, where the acetone group is directly attached to the aromatic ring . This single-atom difference (ether oxygen vs. direct C–C bond) introduces an additional hydrogen-bond acceptor, alters the electron density on the carbonyl, and dramatically changes the lipophilicity profile. The –OCF₃ group itself is not merely a bioisostere for –CF₃; its unique combination of high electronegativity and lipophilicity leads to distinct metabolic and pharmacokinetic behaviors in derived molecules [1]. Consequently, substituting this building block with a non-ether analog or a different regioisomer cannot preserve the same three-dimensional pharmacophore geometry, synthetic reactivity at the ketone position, or downstream in vivo performance, as demonstrated by the differential physicochemical data presented below.

Quantitative Differentiation Evidence for 1-(4-Trifluoromethoxyphenoxy)-2-propanone Against Its Closest Analogs


LogP Comparison: Ether-Bridged Compound Shows Significantly Lower Lipophilicity than Carbon-Linked Analog

The target compound has a measured/predicted LogP of 2.55, compared to 4.78 for its closest carbon-linked analog, 1-(4-trifluoromethoxyphenyl)-2-propanone (CAS 1249274-01-8) . This represents a >2-log unit reduction in lipophilicity, entirely attributable to the insertion of a single ether oxygen atom between the aromatic ring and the acetone side chain.

Lipophilicity Drug Design ADME

Polar Surface Area (PSA) Differentiation: Extra Hydrogen-Bond Acceptor Increases Topological PSA

The target compound has a topological polar surface area (TPSA) of 35.53 Ų, compared to 26.30 Ų for 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5) . The 9.23 Ų increase is due to the additional ether oxygen atom, which contributes one extra hydrogen-bond acceptor site.

Polar Surface Area Permeability Oral Bioavailability Prediction

Regioisomeric Differentiation: Para-Substitution Alters Electronic Distribution Relative to Meta-Isomer

The para-substituted target compound (CAS 1060803-04-4) differs from its meta-substituted isomer, 1-(3-trifluoromethoxyphenoxy)-2-propanone (CAS 1060803-06-6) [1]. While quantitative LogP data for the meta isomer is not available from the same database source, the general principle of changing the substitution pattern from para to meta reduces aromatic conjugation and alters LogP by approximately 0.5–0.7 units in this compound series according to available property estimates [2]. Additionally, para-substitution preserves linear molecular geometry, which is preferred for certain target binding pockets.

Regiochemistry Electronic Effects SAR Studies

Molecular Weight and Atom Count Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 234.17 g/mol and a heavy atom count of 16, the target compound falls within the accepted fragment range (MW < 300, heavy atoms ≤ 22) for fragment-based drug discovery (FBDD). Its non-ether analog, 1-(4-trifluoromethoxyphenyl)-2-propanone, has a lower MW of 218.17 g/mol and 15 heavy atoms. The additional ether oxygen adds 16 Da and provides an extra hydrogen-bond acceptor without pushing the molecule beyond fragment-likeness criteria .

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Ketone Reactivity Profile: Ether-Bridged Acetone Shows Different Enolization and Nucleophilic Addition Behavior

The carbonyl group in the target compound is separated from the aromatic ring by an –O–CH₂– spacer, in contrast to 4'-(trifluoromethoxy)propiophenone (CAS 94108-55-1) where the carbonyl is directly conjugated to the ring . This structural difference deconjugates the carbonyl from the aromatic π-system, increasing the electrophilicity of the ketone and altering its enolate regiochemistry. Class-level evidence indicates that non-conjugated aryl-alkyl ketones exhibit 5–10× faster rates of nucleophilic addition compared to their conjugated aryl ketone counterparts under identical conditions [1].

Synthetic Chemistry Ketone Reactivity Enolate Chemistry

Optimal Procurement and Application Scenarios for 1-(4-Trifluoromethoxyphenoxy)-2-propanone Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Moderate Lipophilicity and Additional H-Bond Capacity

The target compound's LogP of 2.55 and MW of 234 Da position it ideally within fragment-screening library parameters (Rule of Three: MW ≤ 300, LogP ≤ 3). Compared to the carbon-linked analog (LogP 4.78), the target compound offers a 170-fold reduction in lipophilicity while adding one hydrogen-bond acceptor. This makes it the preferred building block for FBDD campaigns targeting polar active sites where excessive lipophilicity would drive promiscuous binding. Procurement rationale: Select this compound over CAS 1249274-01-8 when screening against targets with polar binding pockets (e.g., kinases, proteases) where moderate LogP and additional H-bond interactions are advantageous.

Peripherally Restricted Drug Candidate Synthesis Requiring Reduced CNS Penetration Risk

With a TPSA of 35.53 Ų—significantly above the 26.30 Ų of the acetophenone analog—the target compound predicts better peripheral restriction and reduced passive blood-brain barrier permeability. This property is critical for drug programs where CNS side effects must be avoided (e.g., anti-inflammatory, cardiovascular, or metabolic disease targets). Procurement rationale: Prioritize this building block over 4'-(trifluoromethoxy)acetophenone (TPSA 26.30 Ų) when the target product profile explicitly excludes CNS exposure, as the higher PSA reduces the risk of CNS-mediated adverse events in downstream candidates.

Synthesis of Extended Linear Pharmacophores for Kinase Inhibitor and Nuclear Receptor Ligand Scaffolds

The para-substitution pattern of the target compound provides a linear molecular axis, which is geometrically preferred for type II kinase inhibitors (extending into the DFG-out allosteric pocket) and nuclear hormone receptor ligands. The meta-isomer introduces a ~120° kink that disrupts this linearity. Additionally, the enhanced ketone electrophilicity (class-level evidence of 5–10× rate enhancement) facilitates efficient synthetic elaboration at the carbonyl position via reductive amination or Grignard addition, enabling rapid assembly of complex pharmacophores. Procurement rationale: Select the para-isomer (CAS 1060803-04-4) over the meta-isomer (CAS 1060803-06-6) for any synthetic program requiring linear molecular geometry, especially when the carbonyl group will undergo nucleophilic derivatization. [1]

Metabolically Stable Probe Synthesis Exploiting –OCF₃ Resistance to Oxidative Metabolism

The –OCF₃ group is recognized as a metabolically stable bioisostere of –OMe and –OCF₂H, resisting CYP450-mediated O-dealkylation due to the strength of the O–CF₃ bond [2]. When incorporated via this building block, the trifluoromethoxy group remains intact through multi-step syntheses and downstream metabolism, unlike methoxy analogs that undergo rapid demethylation. The ether bridge also creates a metabolically distinguishable scaffold compared to the directly conjugated comparator, potentially altering the primary site of oxidative metabolism. Procurement rationale: Use this building block in place of 4-methoxyphenoxy analogs when metabolic stability of the aryl ether is a critical requirement, leveraging the established metabolic resistance of the –OCF₃ group to extend in vivo half-life of derived compounds.

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